Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine
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Overview
Description
Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a benzyl group attached to a thiazole ring, which is further substituted with dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the thiazole derivative.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the benzyl group, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzylamine: A simpler compound with a benzyl group attached to an amine.
4,4-Dimethylthiazole: A thiazole derivative with dimethyl substitution.
Uniqueness
Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-benzyl-4,4-dimethyl-1,3-thiazolidin-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-12(2)9-15-11(14-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBEMXNYIIFJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=NCC2=CC=CC=C2)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368308 |
Source
|
Record name | N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125101-40-8 |
Source
|
Record name | N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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